REACTION_CXSMILES
|
[N+:1]([C:4]([N+:29]([O-:31])=[O:30])([CH2:11][O:12][CH2:13][O:14][CH2:15][C:16]([N+:26]([O-:28])=[O:27])([N+:23]([O-:25])=[O:24])[CH2:17][CH2:18][C:19](OC)=[O:20])[CH2:5][CH2:6][C:7](OC)=[O:8])([O-:3])=[O:2].O>B.C1COCC1>[N+:1]([C:4]([N+:29]([O-:31])=[O:30])([CH2:11][O:12][CH2:13][O:14][CH2:15][C:16]([N+:23]([O-:25])=[O:24])([N+:26]([O-:28])=[O:27])[CH2:17][CH2:18][CH2:19][OH:20])[CH2:5][CH2:6][CH2:7][OH:8])([O-:3])=[O:2] |f:2.3|
|
Name
|
Dimethyl 4,4,10,10-tetranitro-6,8-dioxatridecane-1,13-dioate
|
Quantity
|
28.8 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C(CCC(=O)OC)(COCOCC(CCC(=O)OC)([N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]
|
Name
|
|
Quantity
|
139 mL
|
Type
|
solvent
|
Smiles
|
B.C1CCOC1
|
Name
|
|
Quantity
|
27 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The solution was stirred at room temperature for 3 days
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooling and under a nitrogen atmosphere
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated at 60° C. for 5 minutes
|
Duration
|
5 min
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
EXTRACTION
|
Details
|
the product was extracted with ether
|
Type
|
WASH
|
Details
|
The ether solution was washed with aqueous sodium bicarbonate solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
with water, and dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
After removal of the solvent
|
Type
|
CUSTOM
|
Details
|
the crude product was recrystallized from dichloromethane
|
Reaction Time |
3 d |
Name
|
|
Type
|
|
Smiles
|
[N+](=O)([O-])C(CCCO)(COCOCC(CCCO)([N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |